molecular formula C₄₄H₅₂D₃NO₁₄ B1142191 10-Methyl Docetaxel-D3 CAS No. 1383561-32-7

10-Methyl Docetaxel-D3

Cat. No. B1142191
M. Wt: 824.92
InChI Key:
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Description

10-Methyl Docetaxel-D3 is a synthetic compound that belongs to the taxane family of drugs. It is a potent anticancer agent that has been extensively studied for its therapeutic potential in various types of cancers.

Mechanism Of Action

10-Methyl Docetaxel-D3 exerts its anticancer effects by binding to microtubules, which are essential for cell division. It stabilizes microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis. It also inhibits the activity of P-glycoprotein, a protein that is responsible for drug resistance in cancer cells.

Biochemical And Physiological Effects

10-Methyl Docetaxel-D3 has been shown to have several biochemical and physiological effects. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

10-Methyl Docetaxel-D3 has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-established research tool. It is also relatively easy to synthesize, allowing for large-scale production. However, it has some limitations, including its high toxicity, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 10-Methyl Docetaxel-D3. One area of research is the development of combination therapies that include 10-Methyl Docetaxel-D3. Another area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 10-Methyl Docetaxel-D3, which could lead to the development of new anticancer agents.

Synthesis Methods

The synthesis of 10-Methyl Docetaxel-D3 involves several steps, including the condensation of 10-deacetyl baccatin III with 3-phenylisoserine methyl ester, followed by the selective reduction of the C-13 keto group to form the corresponding alcohol. The final step involves the introduction of a deuterium atom at the C-3 position of the phenylisoserine methyl ester using deuterated methanol.

Scientific Research Applications

10-Methyl Docetaxel-D3 has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast, lung, prostate, ovarian, and gastric cancers. In addition, it has been found to be effective against multidrug-resistant cancers, making it a promising candidate for combination therapy.

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAADKMZIJIMH-HXAYTVANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methyl Docetaxel-D3

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